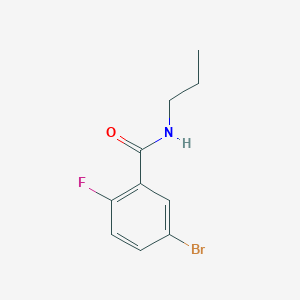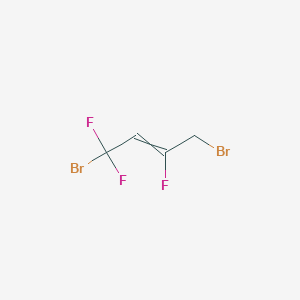
1,4-Dibromo-1,1,3-trifluorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-1,1,3-trifluorobut-2-ene is an organic compound with the molecular formula C4H3Br2F3. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,3-trifluorobut-2-ene can be synthesized through the bromination of 1,1,3-trifluorobut-2-ene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-1,1,3-trifluorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as alkyl or aryl groups.
Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles to form new compounds.
Elimination Reactions: The removal of bromine atoms can lead to the formation of unsaturated compounds such as allenes.
Common Reagents and Conditions
Nucleophiles: Sodium hydride (NaH) and dialkyl ketones are commonly used in substitution reactions.
Electrophiles: Bromine (Br2) and other halogens are used in addition reactions.
Bases: Strong bases such as sodium hydride (NaH) are used in elimination reactions.
Major Products Formed
Allenes: Formed through elimination reactions.
Substituted Derivatives: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-1,1,3-trifluorobut-2-ene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology:
Wirkmechanismus
The mechanism of action of 1,4-dibromo-1,1,3-trifluorobut-2-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2-butene: Similar in structure but lacks the trifluoromethyl group.
1,4-Dibromo-1,1,2-trifluorobut-2-ene: Similar but with a different fluorine atom arrangement.
1,4-Dibromo-1,1,3-trifluorobutane: Similar but fully saturated without the double bond.
Uniqueness
1,4-Dibromo-1,1,3-trifluorobut-2-ene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Eigenschaften
Molekularformel |
C4H3Br2F3 |
|---|---|
Molekulargewicht |
267.87 g/mol |
IUPAC-Name |
1,4-dibromo-1,1,3-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2 |
InChI-Schlüssel |
LCTKXPQKSGIAQF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=CC(F)(F)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


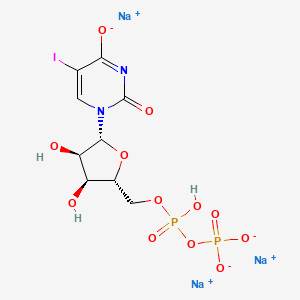

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)
![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)
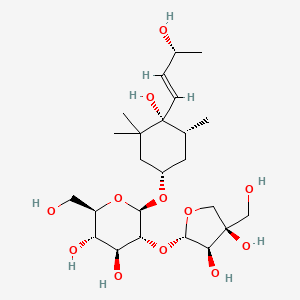
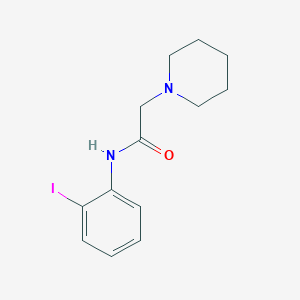

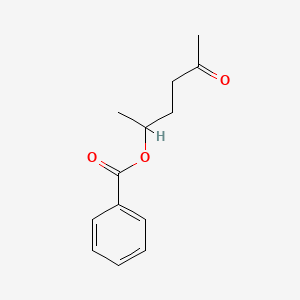
![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
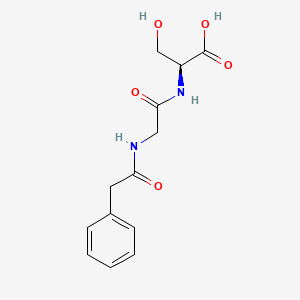
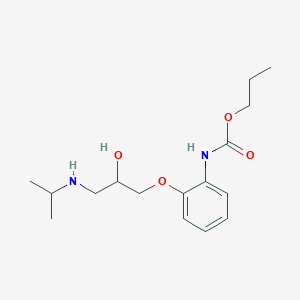
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
